molecular formula C14H23N B2985711 1-(4-Butylphenyl)-2-methylpropan-1-amine CAS No. 847837-50-7

1-(4-Butylphenyl)-2-methylpropan-1-amine

Cat. No.: B2985711
CAS No.: 847837-50-7
M. Wt: 205.345
InChI Key: INGQSKTZWKTZJE-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by a butyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-butylphenylamine with 2-bromopropane under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-2-methylpropan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophiles like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(4-Butylphenyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, influencing their activity. The phenyl ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, leading to the compound’s observed biological and chemical properties.

Comparison with Similar Compounds

    1-(4-Butylphenyl)-2-methylpropan-2-amine: Similar structure but with a different position of the amine group.

    1-(4-Butylphenyl)-2-ethylpropan-1-amine: Similar structure but with an ethyl group instead of a methyl group.

    1-(4-Butylphenyl)-2-methylbutan-1-amine: Similar structure but with a butan-1-amine moiety.

Uniqueness: 1-(4-Butylphenyl)-2-methylpropan-1-amine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. The presence of the butyl group and the specific positioning of the amine group contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-butylphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-4-5-6-12-7-9-13(10-8-12)14(15)11(2)3/h7-11,14H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGQSKTZWKTZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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